N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
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Overview
Description
“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide” is a research compound. It is a part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .Scientific Research Applications
Insecticidal Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide and its analogues have been studied for their potential insecticidal properties. A particular focus has been on synthesizing benzoheterocyclic analogues to investigate their usefulness as hydrazine insecticides. These compounds have shown promising insecticidal activities against various pests, including the common cutworm (Spodoptera litura F). Some analogues demonstrated superior insecticidal activities, comparable to commercial insecticides like tebufenozide (RH-5992) (Sawada et al., 2003).
Antihypoxic Activity
The compound has also been involved in the synthesis of new aminothiadiazolylbenzodioxane derivatives, which were explored for their antihypoxic activity. This research led to the discovery of novel compounds with potential therapeutic applications, especially in conditions where oxygen deprivation is a concern (Vartanyan et al., 2017).
Structural and Crystallographic Studies
The compound's structural and crystallographic characteristics have been studied extensively. These studies provide valuable insights into its molecular geometry, intermolecular interactions, and potential applications in various scientific domains. The formation of inversion dimers and the establishment of a three-dimensional network through hydrogen bonding are of particular interest in these studies (de Oliveira et al., 2013).
Antioxidant Activity
There's a significant interest in the antioxidant properties of hydrazinecarbothioamide compounds. These compounds have been shown to exhibit excellent antioxidant activity, which suggests potential applications in combating oxidative stress-related diseases. The structure-activity relationship of these compounds provides a promising avenue for the development of new antioxidants (Bărbuceanu et al., 2014).
Bacterial Biofilm Inhibition and Cytotoxicity
Research has also focused on the synthesis of new compounds from This compound for bacterial biofilm inhibition and cytotoxicity studies. These studies have identified compounds that exhibit suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. Additionally, the synthesized molecules displayed mild cytotoxicity, indicating their potential for therapeutic applications (Abbasi et al., 2020).
Mechanism of Action
Target of Action
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a sulfonamide derivative . Sulfonamides are known to inhibit cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets, the cholinesterase and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter essential for nerve impulse transmission. Its inhibition can lead to an increase in acetylcholine levels, affecting nerve function . On the other hand, lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of lipoxygenase can therefore impact inflammation-related pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of cholinesterase and lipoxygenase. This can lead to changes in nerve function and inflammatory responses, respectively . The specific effects would depend on the extent of enzyme inhibition and the physiological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual factors such as a person’s age, health status, and genetic makeup can influence how the compound is metabolized and its overall efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-12-9(15)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJONWBIJODOQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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